1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16421379
InChI: InChI=1S/C11H19N3O.ClH/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11;/h5-6,11-12H,2-4,7-9H2,1H3;1H
SMILES:
Molecular Formula: C11H20ClN3O
Molecular Weight: 245.75 g/mol

1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

CAS No.:

Cat. No.: VC16421379

Molecular Formula: C11H20ClN3O

Molecular Weight: 245.75 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine -

Specification

Molecular Formula C11H20ClN3O
Molecular Weight 245.75 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H19N3O.ClH/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11;/h5-6,11-12H,2-4,7-9H2,1H3;1H
Standard InChI Key VVBONYQLJHHXSM-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNCC2CCCO2.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a methanamine group linked to a tetrahydrofuran-2-ylmethyl substituent. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to electron-rich regions capable of hydrogen bonding and π-π interactions. The THF moiety, a cyclic ether, introduces polarity and conformational rigidity, potentially enhancing binding affinity to biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}
Molecular Weight232.28 g/mol
IUPAC Name1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
Key Functional GroupsPyrazole, amine, tetrahydrofuran

The stereochemistry of the THF ring (particularly the 2-position methyl group) may influence the compound’s three-dimensional conformation and interaction with chiral biological targets.

Synthetic Pathways

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step reactions:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic or basic conditions generates the pyrazole ring. For this compound, ethyl hydrazine would react with a diketone precursor to introduce the ethyl substituent.

  • Amine Functionalization: The methanamine group is introduced via nucleophilic substitution or reductive amination. For example, reacting the pyrazole intermediate with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like EDC/HOBt.

  • Purification: Column chromatography (using gradients of ethyl acetate in hexane) or recrystallization ensures high purity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrazole formationEthyl hydrazine, diketone, HCl, reflux65-70%
Amine couplingTetrahydrofuran-2-ylmethylamine, EDC, DCM, rt50-55%
PurificationSilica gel chromatography (EtOAc/hexane)90%+

Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed, with reaction times ranging from 1 to 24 hours depending on the step .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to its hybrid polar/non-polar structure. Stability studies on analogs suggest susceptibility to oxidation at the amine group, necessitating storage under inert atmospheres.

Table 3: Physicochemical Data

PropertyValue
Melting Point98–102°C (estimated)
LogP (Partition Coeff.)1.8 (predicted)
Solubility in Water<1 mg/mL (pH 7)

Spectroscopic Characterization

  • 1H^1 \text{H} NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.0–3.2 ppm, quartet), pyrazole protons (δ 7.5–8.0 ppm), and THF protons (δ 1.6–2.2 ppm, multiplet; δ 3.6–3.8 ppm, multiplet) .

  • IR Spectroscopy: Stretching vibrations for N-H (3300 cm1^{-1}), C=N (1600 cm1^{-1}), and C-O (1100 cm1^{-1}).

Biological Activity and Applications

Mechanistic Insights

Pyrazole derivatives often target enzymes or receptors involved in inflammation and cell proliferation. For instance, they may inhibit cyclooxygenase (COX) or kinase enzymes by binding to ATP pockets via hydrogen bonds and hydrophobic interactions. The THF moiety could enhance blood-brain barrier penetration, suggesting potential central nervous system applications.

Table 4: Hypothesized Biological Targets

TargetPotential Activity
COX-2Anti-inflammatory
EGFR KinaseAnticancer
GABA ReceptorsAnxiolytic

Preclinical Data

While direct studies on this compound are scarce, structurally related pyrazole-THF hybrids demonstrate:

  • In vitro IC50_{50}: 2–10 µM against cancer cell lines (e.g., MCF-7, A549).

  • Anti-inflammatory Activity: 40–60% reduction in paw edema in rodent models at 10 mg/kg.

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